molecular formula C9H14N4O2 B1489826 2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1497861-39-8

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B1489826
CAS RN: 1497861-39-8
M. Wt: 210.23 g/mol
InChI Key: CEKDFMMUFDKJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as AZMA, is an organic compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and is a valuable tool for scientists studying the mechanisms of action of many different compounds.

Scientific Research Applications

Pharmacokinetic Studies

The compound has been examined in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties in both healthy individuals and patients with various conditions. For instance, the pharmacokinetics of carumonam, a related compound, were evaluated in healthy volunteers and patients with renal failure, highlighting the importance of understanding drug behavior in different physiological states (Koeppe, Höffler, & Strobel, 1987).

Bioequivalence and Pharmacodynamic Studies

Research has been conducted to assess the bioequivalence of different formulations of drugs containing related compounds, demonstrating the compound's relevance in developing effective and interchangeable drug formulations (Annunziato & di Renzo, 1993). Additionally, the compound has been involved in pharmacodynamic studies to explore its effects and mechanisms of action in treating conditions like ADHD, showcasing its potential therapeutic applications (Adler et al., 2012).

Toxicology and Safety Assessment

The potential nephrotoxicity of related compounds has been investigated, indicating the compound's use in studying drug safety and its impact on kidney function (Aw, 1979). This research is crucial in ensuring the safe application of drugs in clinical settings.

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6-2-8(12-15-6)11-9(14)5-13-3-7(10)4-13/h2,7H,3-5,10H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDFMMUFDKJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 3
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 5
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 6
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.